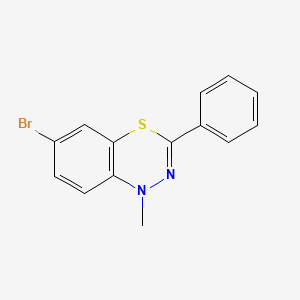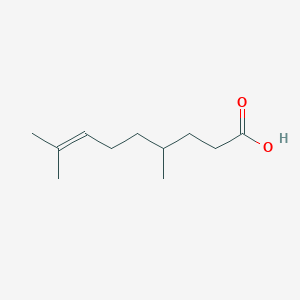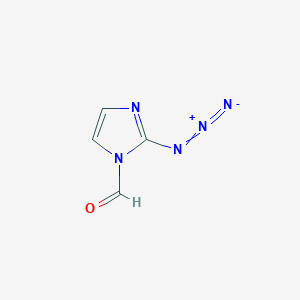![molecular formula C15H16O4 B14514316 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid CAS No. 63006-74-6](/img/structure/B14514316.png)
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid is an organic compound that features a methoxyphenyl group attached to a cyclohexenone ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The cyclohexenone ring can be reduced to form cyclohexanol derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the cyclohexenone ring.
2-(2-Methoxyethoxy)acetic acid: Contains a similar acetic acid moiety but with different substituents.
Uniqueness
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid is unique due to its combination of a methoxyphenyl group, a cyclohexenone ring, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
63006-74-6 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid |
InChI |
InChI=1S/C15H16O4/c1-19-14-8-3-2-5-11(14)10-6-4-7-13(16)12(10)9-15(17)18/h2-3,5,8H,4,6-7,9H2,1H3,(H,17,18) |
Clave InChI |
BQOJWUCJCXYFRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C(=O)CCC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)


![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)



![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)


